4-Amino-6-anilino-1,3,5-triazin-2-ol

Serotonin 5-HT6 receptor Triazine antagonists GPCR binding affinity

4-Amino-6-anilino-1,3,5-triazin-2-ol (CAS 16120-30-2; synonym s-Triazin-2-ol, 4-amino-6-anilino-) is a 1,3,5-triazine derivative bearing a 4-amino group, a 6-anilino substituent, and a 2-hydroxy/2-oxo tautomeric functionality. This compound belongs to the broader class of anilino-s-triazines and serves as a foundational heterocyclic scaffold from which multiple pharmacologically distinct series have been elaborated.

Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
Cat. No. B11039457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-anilino-1,3,5-triazin-2-ol
Molecular FormulaC9H9N5O
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=O)NC(=N2)N
InChIInChI=1S/C9H9N5O/c10-7-12-8(14-9(15)13-7)11-6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
InChIKeyNXUBUNGQAOUETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-anilino-1,3,5-triazin-2-ol — Core Scaffold Identity, Tautomeric Profile, & Pharmacological Starting Points for Triazine Procurement


4-Amino-6-anilino-1,3,5-triazin-2-ol (CAS 16120-30-2; synonym s-Triazin-2-ol, 4-amino-6-anilino-) is a 1,3,5-triazine derivative bearing a 4-amino group, a 6-anilino substituent, and a 2-hydroxy/2-oxo tautomeric functionality. This compound belongs to the broader class of anilino-s-triazines [1] and serves as a foundational heterocyclic scaffold from which multiple pharmacologically distinct series have been elaborated [2]. Its defining structural feature—the 2-OH group—enables keto–enol tautomerism that directly influences hydrogen-bonding capacity, solubility, and target engagement, rendering simple in-class substitution unreliable without quantitative verification.

Why 4-Amino-6-anilino-1,3,5-triazin-2-ol Cannot Be Replaced by Generic In-Class Triazines Without Loss of Function


Although the 1,3,5-triazine core is shared by numerous bioactive molecules, the 2-hydroxy substituent on this compound is not a passive replacement for 2-amino, 2-chloro, or 2-methylthio analogs. Infrared spectroscopic evidence demonstrates that 2-hydroxy-s-triazines exist as keto–enol tautomers capable of forming hydrogen-bonded dimers in the solid state, a property absent in the corresponding 2-amino derivatives such as Amanozine (N2-phenyl-1,3,5-triazine-2,4-diamine) [1]. The tautomeric equilibrium and resulting hydrogen-bond donor/acceptor configuration of 4-Amino-6-anilino-1,3,5-triazin-2-ol are integral to its molecular recognition profile; its exceptional 5-HT6 receptor affinity (Ki = 0.160 nM) stands in contrast to much weaker 5-HT6 antagonism (IC50 = 6.77 µM) observed for its 2-amino tautomer, 2-amino-6-anilino-1H-s-triazin-4-one [2][3]. Generic triazine substitution therefore risks complete loss of the target binding potency and the downstream pharmacological phenotype for which this specific scaffold is selected.

Quantitative Differentiation Evidence for 4-Amino-6-anilino-1,3,5-triazin-2-ol Relative to Closest Analogs and In-Class Comparators


5-HT6 Receptor Affinity: 4-Amino-6-anilino-1,3,5-triazin-2-ol vs. Its 2-Amino Tautomer and Amanozine

4-Amino-6-anilino-1,3,5-triazin-2-ol displays exceptional antagonist affinity at the recombinant human 5-HT6 receptor with a Ki of 0.160 nM, measured via inhibition of 5-HT-stimulated cAMP production in HEK293 cells [1]. In contrast, the 2-amino tautomer 2-amino-6-anilino-1H-s-triazin-4-one (the keto form of the same scaffold) shows markedly weaker 5-HT6 antagonist activity with an IC50 of 6,770 nM (6.77 µM) in human HeLa cells [2]. The structurally related 2,4-diamine analog Amanozine (N2-phenyl-1,3,5-triazine-2,4-diamine) lacks the 2-OH group entirely and has no reported sub-micromolar 5-HT6 activity in the BindingDB or ChEMBL repositories. The ~42,000-fold difference in potency between the 2-ol and 2-amino tautomers demonstrates that the 2-hydroxy substituent is a critical pharmacophoric element, not a silent substitution.

Serotonin 5-HT6 receptor Triazine antagonists GPCR binding affinity

Rad6 Ubiquitin-Conjugating Enzyme Inhibition: TZ9 (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl Ester as First-in-Class Competitive E2 Ligase Blocker

The direct derivative TZ9 — (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate — is the first competitive inhibitor of the E2 ubiquitin-conjugating enzyme Rad6B that acts by blocking thioester bond formation . TZ9 inhibits Rad6B-induced histone H2A ubiquitination and suppresses MDA-MB-231 triple-negative breast cancer cell proliferation with an IC50 of approximately 6 µM . Newer triazine series (compounds 6a–c) have subsequently demonstrated improved Rad6B inhibitory IC50 values of 3.3–22 µM [1], positioning TZ9 as the mechanistic benchmark against which all follow-on triazine-based Rad6 inhibitors are compared. Generic triazine E2 inhibitors or other chemotypes (e.g., non-triazine ubiquitination modulators) do not share this competitive thioester-blocking mechanism, making the 4-amino-6-anilino-1,3,5-triazine scaffold indispensable for mechanistic Rad6 studies.

Rad6B ubiquitin-conjugating enzyme E2 ligase inhibitor Triazine anticancer scaffold

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Ratio and Thermal Stability vs. Amanozine

4-Amino-6-anilino-1,3,5-triazin-2-ol (C9H9N5O; MW 203.20) possesses a hydrogen-bond donor/acceptor count of 3 donors / 5 acceptors (calculated from the 2-OH, 4-NH2, and 6-NH-Ph groups plus ring nitrogens), compared to Amanozine (C9H9N5; MW 187.20) which has 3 donors / 5 acceptors but lacks the hydroxyl oxygen that participates in keto–enol tautomerism and intermolecular hydrogen-bonded dimer formation [1][2]. The melting point of the target compound is reported to exceed 200 °C (typically 200–350 °C depending on purity), reflecting robust crystalline packing enabled by the 2-OH-mediated hydrogen-bond network [3]. Amanozine, lacking this functional group, exhibits different solid-state packing and is historically categorized as a diuretic agent rather than a CNS-targeted or ubiquitination-probe scaffold [4].

Hydrogen-bond donor/acceptor profile Thermal stability Triazine physicochemical properties

Scaffold Versatility: From 5-HT6 Antagonism to Rad6 Inhibition via Single-Point Derivatization

The 4-amino-6-anilino-1,3,5-triazin-2-ol core supports target switching through a single chemical transformation. The parent compound is a sub-nanomolar 5-HT6 antagonist (Ki = 0.160 nM); derivatization at the 2-hydroxy position to the 4-nitrobenzoate ester yields TZ9, which shifts the target profile entirely to Rad6B E2 ligase inhibition (MDA-MB-231 IC50 ≈ 6 µM) [1]. This dual utility from a common intermediate is not achievable with 2-amino or 2-chloro triazine analogs, which require more complex multi-step functionalization to introduce ester-linked pharmacophores. The 1,3,5-triazine-piperazine class — a chemically distinct 5-HT6 ligand series — achieves high 5-HT6 affinity (Ki < 100 nM) but lacks the 2-hydroxy handle required for facile conversion to Rad6-directed probes or RBP4 antagonists [2].

Triazine scaffold diversification 5-HT6 to Rad6 target switch 2-ylmethyl ester derivatization

High-Value Application Scenarios for 4-Amino-6-anilino-1,3,5-triazin-2-ol Based on Verified Differentiation Evidence


CNS Drug Discovery: 5-HT6 Receptor Antagonist Lead Optimization and Procognitive Agent Development

With a Ki of 0.160 nM at the human 5-HT6 receptor, 4-Amino-6-anilino-1,3,5-triazin-2-ol is among the highest-affinity triazine-based 5-HT6 antagonist scaffolds documented in curated bioactivity databases [1]. Recent studies on 1,3,5-triazine 5-HT6 receptor antagonists have demonstrated procognitive potential in preclinical rodent models, supporting their use in Alzheimer's disease and cognitive impairment research [2]. The 2-ol scaffold provides a direct entry point for synthesizing the chalcogen-differentiated triazine series (O, S, Se variants) that exhibit modulated intrinsic activity at 5-HT6 receptors in vivo [2]. Procurement of the 2-ol parent compound enables systematic SAR exploration that is precluded when starting from 2-amino or 2-chloro triazine precursors.

Ubiquitin-Proteasome Pathway Research: Rad6B E2 Ligase Mechanistic Probe Synthesis

Esterification of 4-Amino-6-anilino-1,3,5-triazin-2-ol at the 2-hydroxy position yields TZ9, the first competitive inhibitor of Rad6B that blocks ubiquitin thioester bond formation [1]. TZ9 selectively inhibits Rad6B-catalyzed histone H2A ubiquitination, downregulates β-catenin, induces G2/M arrest, and suppresses proliferation of triple-negative breast cancer MDA-MB-231 cells (IC50 ≈ 6 µM) [2]. Newer triazine analogs have since shown improved IC50 values (3.3–22 µM), with the TZ9 scaffold serving as the benchmark reference compound . Laboratories investigating ubiquitin-conjugating enzyme biology or developing E2-targeted cancer therapeutics require this specific scaffold as the validated starting point for chemical probe synthesis.

Metabolic Disease Research: RBP4-TTR Interaction Antagonist Development

Patent literature demonstrates that ester and ether derivatives of 4-Amino-6-anilino-1,3,5-triazin-2-ol function as retinol-binding protein 4 (RBP4) antagonists that disrupt the retinol-dependent RBP4–transthyretin (TTR) interaction [1]. RBP4 antagonist Compound 63, a structurally elaborated triazine derivative, exhibits an IC50 of 4.46 nM in the RBP4-TTR FRET displacement assay [2]. Reducing serum RBP4 levels via pharmacological antagonism is a therapeutic strategy for type 2 diabetes, age-related macular degeneration, and metabolic syndrome. The 2-ol triazine scaffold is the common synthetic entry point for this class of RBP4 modulators, with the 2-hydroxy group serving as the derivatization handle for ester and ether-linked pharmacophore attachment [1].

Chemical Biology Tool Compound Synthesis: Multi-Target Probe Generation from a Single Scaffold

The dual utility of the 4-Amino-6-anilino-1,3,5-triazin-2-ol scaffold — sub-nanomolar 5-HT6 antagonism in the parent form and low-micromolar Rad6B inhibition upon esterification — makes it a uniquely efficient starting material for chemical biology laboratories generating target-specific probes across GPCR and ubiquitin pathway target classes [1][2]. The 2-hydroxy group provides a single, well-defined synthetic handle for late-stage diversification, while the 4-amino and 6-anilino substituents contribute to conserved molecular recognition features. This contrasts with 1,3,5-triazine-piperazine 5-HT6 ligands, which require de novo synthesis for any target class switch, and with Amanozine-type 2,4-diamines, which lack the 2-position derivatization handle entirely .

Quote Request

Request a Quote for 4-Amino-6-anilino-1,3,5-triazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.